molecular formula C9H15NO B1296176 N-(furan-2-ylmethyl)butan-1-amine CAS No. 88230-53-9

N-(furan-2-ylmethyl)butan-1-amine

Cat. No. B1296176
CAS RN: 88230-53-9
M. Wt: 153.22 g/mol
InChI Key: FTACOWCYJXGWAM-UHFFFAOYSA-N
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Description

“N-(furan-2-ylmethyl)butan-1-amine” is a compound that has been studied for its potential cognitive enhancing properties . It is a partially reversible inhibitor of human Monoamine Oxidase-B (hMAO-B), an enzyme involved in the metabolism of monoamines . Monoamines, such as dopamine, norepinephrine, and serotonin, are deeply involved in cognitive processes .


Synthesis Analysis

The synthesis of “N-(furan-2-ylmethyl)butan-1-amine” and similar compounds has been explored in the context of converting biomass-based furan compounds into valuable amine compounds . The process involves reductive amination or hydrogen-borrowing amination mechanisms .


Molecular Structure Analysis

The molecular formula of “N-(furan-2-ylmethyl)butan-1-amine” is C9H15NO . Its InChI (International Chemical Identifier) is InChI=1S/C9H15NO/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7,10H,2-3,6,8H2,1H3 .


Chemical Reactions Analysis

“N-(furan-2-ylmethyl)butan-1-amine” has been studied for its interactions with the MAO-A and MAO-B enzymes . It has been found to modify the B form of MAO, forming a flavin adduct structurally similar to that with deprenyl .


Physical And Chemical Properties Analysis

The molecular weight of “N-(furan-2-ylmethyl)butan-1-amine” is 153.22 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 5 .

Scientific Research Applications

1. Synthesis of Useful Amines from Biomass-Based Furan Compounds

  • Application Summary : This research focuses on the synthesis of useful amines from biomass-based furan compounds and their derivatives over heterogeneous catalysts . N-(furan-2-ylmethyl)butan-1-amine is one of the target amines produced in this process .
  • Methods : The process involves the transformation of bio-based furanic oxygenates into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms . The reaction is carried out in the presence of H2 and different nitrogen sources .
  • Results : A 21% yield of the target secondary amine (N-(furan-2-ylmethyl)aniline) was obtained at room temperature using ethyl acetate as the solvent .

2. Synthesis of Amides and Esters Containing Furan Rings

  • Application Summary : This research presents a novel method for the synthesis of ester and amide derivatives containing furan rings (furfural derivatives) under mild synthetic conditions supported by microwave radiation . N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol .
  • Methods : The reactions were carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO− or EDC . The reaction time, the solvent, and the amounts of the substrates were optimized .
  • Results : After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .

3. N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA): A Potential Neurotransmission Enhancer

  • Application Summary : This research suggests that F2MPA, a monoamine oxidase-B (MAO-B) inhibitor, can improve synaptic transmission in the dentate gyrus (DG) of the brain without modifying the seizure threshold of pilocarpine-induced convulsion in mice .
  • Methods : The study involved administering F2MPA to mice and observing its effects on basic synaptic transmission and long-term potentiation (LTP) in the dentate gyrus . The seizure threshold of pilocarpine-induced convulsion was also monitored .
  • Results : It was found that 1 mg/kg F2MPA greatly enhanced basic synaptic transmission, induced LTP, and potentiated electrically induced LTP in the dentate gyrus . Moreover, F2MPA did not modify the seizure threshold of pilocarpine-induced convulsion in the mice .

4. Synthesis of N-Blocked Amides

  • Application Summary : This research presents a method for the synthesis of N-blocked amides using N-blocked amino acids (Boc, Cbz, Fmoc) and amine . N-(furan-2-ylmethyl)furan-2-carboxamide is one of the compounds synthesized in this process .
  • Methods : The reactions were carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO− or EDC . The reaction time, the solvent, and the amounts of the substrates were optimized .
  • Results : N-(furan-2-ylmethyl)furan-2-carboxamide was obtained with a yield of 84% using DMT/NMM/TsO− .

properties

IUPAC Name

N-(furan-2-ylmethyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7,10H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTACOWCYJXGWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601008023
Record name N-[(Furan-2-yl)methyl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601008023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)butan-1-amine

CAS RN

88230-53-9
Record name NSC97531
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Furan-2-yl)methyl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601008023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The desired amine was prepared using the method described in Example 1171A starting with 2-furoic acid and butylamine.
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